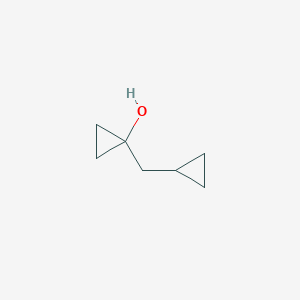
1-(2-(Trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trifluoromethoxy)phenyl]propan-2-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethoxy)phenyl]propan-2-one typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the propan-2-one structure. Common synthetic routes include:
Aromatic Coupling Reactions: These reactions involve the coupling of a trifluoromethoxy-substituted aromatic compound with a suitable precursor to form the desired product.
Radical Trifluoromethylation: This method employs radical intermediates to introduce the trifluoromethoxy group onto the aromatic ring.
Nucleophilic and Electrophilic Trifluoromethylation: These reactions utilize nucleophilic or electrophilic reagents to achieve the trifluoromethylation of the aromatic ring.
Industrial Production Methods: Industrial production of 1-[2-(trifluoromethoxy)phenyl]propan-2-one often involves large-scale implementation of the aforementioned synthetic routes, optimized for yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Trifluoromethoxy)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, secondary alcohols, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluoromethoxy)phenyl]propan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(trifluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.
Uniqueness: 1-[2-(Trifluoromethoxy)phenyl]propan-2-one is unique due to its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
1-[2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-8-4-2-3-5-9(8)15-10(11,12)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
CASHVSIYNUQQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=CC=C1OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



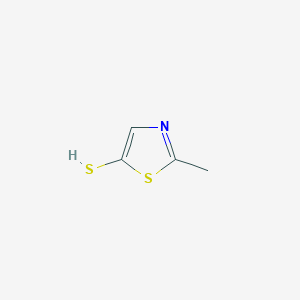

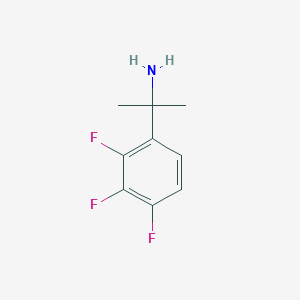
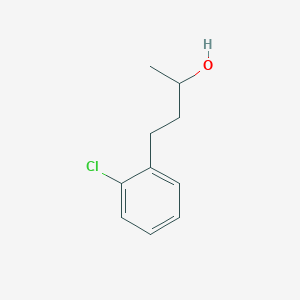
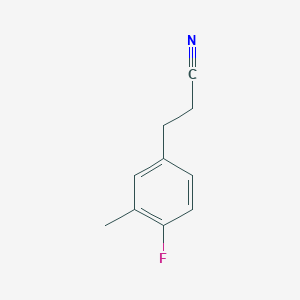
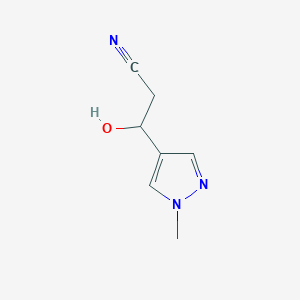
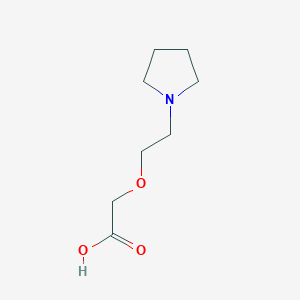
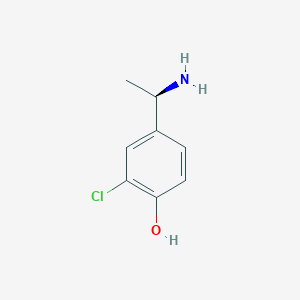
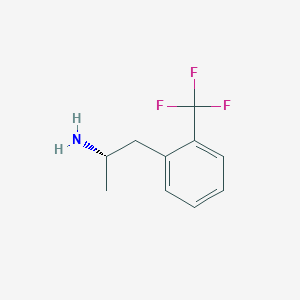
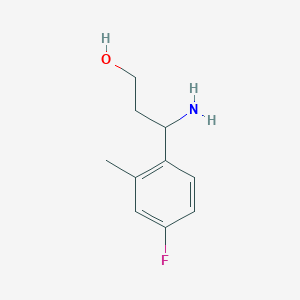

![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
